6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol
Description
The compound 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol is a pyrimidine derivative featuring two key substituents:
- A 4-chlorophenylsulfanyl methyl group at position 6 of the pyrimidine ring.
- A 4-phenylpiperazinyl group at position 2.
Pyrimidine-based compounds are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, aromatic interactions, and metabolic stability.
Properties
Molecular Formula |
C21H21ClN4OS |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H21ClN4OS/c22-16-6-8-19(9-7-16)28-15-17-14-20(27)24-21(23-17)26-12-10-25(11-13-26)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2,(H,23,24,27) |
InChI Key |
CWQFWZVHXBMWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the desired dihydropyrimidinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur-containing group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations at Position 2
The 4-phenylpiperazinyl group at position 2 distinguishes this compound from analogs with other substituents:
Key Findings :
Substituent Variations at Position 6
The 4-chlorophenylsulfanyl methyl group at position 6 contrasts with other substituents:
Key Findings :
Piperazine-Containing Analogs
Piperazine rings are critical for conformational flexibility and receptor interactions:
Key Findings :
Research Implications
- Structural Insights : The 4-phenylpiperazinyl group in the target compound offers a balance between solubility and lipophilicity, making it suitable for CNS drug development .
- Synthetic Challenges : Piperazine coupling (e.g., via sulfonyl chlorides, as in ) requires optimization to avoid byproducts.
Biological Activity
The compound 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, including its effects on various biological targets, mechanisms of action, and relevant research findings.
Molecular Formula and Structure
- Molecular Formula : C_{21}H_{25}ClN_{2}OS
- Chemical Structure : The compound features a pyrimidine ring substituted with a piperazine moiety and a chlorophenyl sulfanyl group, which are crucial for its biological interactions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing piperazine and pyrimidine cores have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves the induction of apoptosis and inhibition of critical signaling pathways related to tumor growth .
Enzyme Inhibition
The compound's sulfanyl group may contribute to enzyme inhibition activities. Studies have reported that similar sulfanyl-containing compounds act as effective inhibitors of:
- Acetylcholinesterase (AChE) : Important for neuroprotective applications.
- Urease : Relevant in treating conditions like kidney stones and urease-related infections .
Antibacterial Activity
The antibacterial properties of this compound are noteworthy. Compounds with similar structural features have demonstrated effectiveness against various bacterial strains. For example, IC50 values for related compounds have been reported as low as 2.14 µM, indicating strong antibacterial potential compared to standard drugs .
Other Pharmacological Effects
The pharmacological profile of this compound suggests potential hypoglycemic and anti-inflammatory activities. Compounds containing the piperazine nucleus have been associated with glucose regulation and anti-inflammatory responses, making them candidates for further exploration in metabolic disorders .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds:
| Activity | IC50 Values (µM) | Reference |
|---|---|---|
| AChE Inhibition | 1.13 | |
| Urease Inhibition | 2.14 | |
| Antibacterial Activity | 2.15 - 6.28 |
The mechanisms underlying the biological activities include:
- Enzyme Binding : The sulfanyl group enhances binding affinity to target enzymes.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed, leading to reduced proliferation.
- Apoptosis Induction : Activation of apoptotic pathways is a common mechanism for anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
